molecular formula C16H13N5O3 B8377289 1-Methyl-5-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indol-5-yl]-1H-pyrazole-3-carboxylic acid

1-Methyl-5-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indol-5-yl]-1H-pyrazole-3-carboxylic acid

Cat. No. B8377289
M. Wt: 323.31 g/mol
InChI Key: FBAFUQTUOZGHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08785489B2

Procedure details

To a stirred solution of 5-(5-Methoxycarbonyl-2-methyl-2H-pyrazol-3-yl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)-indole-1-carboxylic acid (2.7 g) in tetrahydrofuran (40 ml) and methanol (40 ml) at room temperature is added a solution of LiOH (3M, 103.3 mmol) in water over 5 minutes. The reaction is stirred for 30 minutes and the organic solvents are evaporated in vacuo. The reaction mixture is diluted 3x with water and washed with dichloromethane (100 ml). The aqueous layer is acidified with HCl (12 N) and the product extracted 3× with 200 ml of ethyl acetate. The combined ethyl acetate washings are dried (Na2SO4), filtered, and evaporated in vacuo to give the title compound 1.9 g, 57%, LC/MS ESI m/z (M+H)+=324.5.
Name
5-(5-Methoxycarbonyl-2-methyl-2H-pyrazol-3-yl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)-indole-1-carboxylic acid
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
103.3 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[C:7]([C:11]2[CH:12]=[C:13]3[C:17](=[CH:18][CH:19]=2)[N:16](C(O)=O)[C:15]([C:23]2[O:27][N:26]=[C:25]([CH3:28])[N:24]=2)=[CH:14]3)[N:8]([CH3:10])[N:9]=1)=[O:4].[Li+].[OH-]>O1CCCC1.CO.O>[CH3:10][N:8]1[C:7]([C:11]2[CH:12]=[C:13]3[C:17](=[CH:18][CH:19]=2)[NH:16][C:15]([C:23]2[O:27][N:26]=[C:25]([CH3:28])[N:24]=2)=[CH:14]3)=[CH:6][C:5]([C:3]([OH:4])=[O:2])=[N:9]1 |f:1.2|

Inputs

Step One
Name
5-(5-Methoxycarbonyl-2-methyl-2H-pyrazol-3-yl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)-indole-1-carboxylic acid
Quantity
2.7 g
Type
reactant
Smiles
COC(=O)C=1C=C(N(N1)C)C=1C=C2C=C(N(C2=CC1)C(=O)O)C1=NC(=NO1)C
Name
Quantity
103.3 mmol
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic solvents are evaporated in vacuo
ADDITION
Type
ADDITION
Details
The reaction mixture is diluted 3x with water
WASH
Type
WASH
Details
washed with dichloromethane (100 ml)
EXTRACTION
Type
EXTRACTION
Details
the product extracted 3× with 200 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate washings are dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1N=C(C=C1C=1C=C2C=C(NC2=CC1)C1=NC(=NO1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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